(2-Methylcyclopropyl)methylamine Hydrochloride: A Comprehensive Technical Guide to Physicochemical Characterization
(2-Methylcyclopropyl)methylamine Hydrochloride: A Comprehensive Technical Guide to Physicochemical Characterization
Introduction
(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine salt featuring a cyclopropyl moiety, a structural motif of increasing interest in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl group can impart desirable pharmacological characteristics, such as enhanced potency and improved metabolic stability. As with any novel chemical entity destined for drug development, a thorough understanding of its physical properties is paramount. These properties govern its behavior in formulation, its interaction with biological systems, and its overall suitability as a drug candidate.
This technical guide provides a comprehensive overview of the core physical properties of (2-Methylcyclopropyl)methylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and detailed experimental protocols for the characterization of this and similar novel amine hydrochloride salts.
Compound Identity and Core Properties
The foundational information for (2-Methylcyclopropyl)methylamine hydrochloride is summarized below. This data serves as the starting point for all further characterization.
| Property | Value | Source |
| Chemical Name | (2-Methylcyclopropyl)methylamine hydrochloride | N/A |
| CAS Number | 1171835-59-8 | [1] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1][2] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: Chemical Structure of (2-Methylcyclopropyl)methylamine Hydrochloride
Caption: Structure of (2-Methylcyclopropyl)methylamine Hydrochloride.
Physical State and Appearance
The physical appearance of a compound is its most fundamental physical property and the first indicator of its purity. For a crystalline solid like an amine hydrochloride, the appearance should be uniform.
Experimental Protocol: Visual Inspection
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Sample Preparation: Place a small amount (approximately 10-20 mg) of (2-Methylcyclopropyl)methylamine hydrochloride onto a clean, dry watch glass or white weighing paper.
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Illumination: Observe the sample under good laboratory lighting, preferably against a white background.
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Observation: Note the color, form (e.g., crystalline, powder, amorphous), and any presence of visible impurities.
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Microscopy (Optional): For a more detailed examination of crystal morphology, a small amount of the sample can be viewed under a light microscope.
Expected Observations
Based on similar amine hydrochloride salts, (2-Methylcyclopropyl)methylamine hydrochloride is expected to be a white to off-white crystalline solid.[3] Any significant deviation from this, such as discoloration or the presence of amorphous material, may indicate impurities or degradation.
Melting Point Determination
The melting point is a critical physical constant used for identification and as an indicator of purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.
Causality Behind Experimental Choices
The capillary method is the most common and reliable technique for determining the melting point of a solid. The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A slow heating rate (around 1-2°C per minute) near the expected melting point is crucial for an accurate determination.[4]
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation:
-
Ensure the (2-Methylcyclopropyl)methylamine hydrochloride sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.
-
Tap the open end of a capillary tube into the powder to load a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]
-
-
Melting Point Apparatus Setup:
-
Measurement:
-
Insert the capillary tube into the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Self-Validating System
To ensure the accuracy of the melting point determination, the protocol should include a calibration check of the apparatus using certified reference standards with known melting points. The determination should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical parameter for drug candidates as it directly influences bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium.[6]
Causality Behind Experimental Choices
The "shake-flask" method is the gold standard for determining equilibrium solubility.[7] An excess of the solid is agitated in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute is measured. For pharmaceutical salts, it is essential to determine solubility in various aqueous media, including water and buffers at physiologically relevant pH values.[8]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Solvents: Prepare a series of solvents, including deionized water, and buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition:
-
To a series of vials, add a known volume of each solvent.
-
Add an excess amount of (2-Methylcyclopropyl)methylamine hydrochloride to each vial to ensure a saturated solution.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Self-Validating System
The analytical method used for concentration determination (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision. The time to reach equilibrium should be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Caption: Workflow for Equilibrium Solubility Determination.
Optical Rotation
(2-Methylcyclopropyl)methylamine hydrochloride possesses a chiral center, meaning it can exist as different stereoisomers. Optical rotation measurement is a crucial technique to characterize the specific stereoisomer and its optical purity.[9]
Causality Behind Experimental Choices
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral substance and is dependent on the concentration of the solution, the path length of the light, the temperature, and the wavelength of the light used.[10] The sodium D-line (589 nm) is the standard wavelength for this measurement.[10]
Experimental Protocol: Specific Rotation Measurement
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a standard sucrose solution.
-
Solution Preparation:
-
Accurately weigh a specific amount of (2-Methylcyclopropyl)methylamine hydrochloride.
-
Dissolve it in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask to achieve a precise concentration (c, in g/mL).
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. The standard path length (l) is 1 dm.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Perform a blank measurement with the pure solvent and subtract this from the sample reading.
-
-
Calculation of Specific Rotation:
-
The specific rotation, [α]_D^T, is calculated using the formula: [α]_D^T = α / (l × c)
-
Where T is the temperature in °C, D refers to the sodium D-line, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Self-Validating System
The concentration of the solution must be prepared with high accuracy using calibrated analytical balances and volumetric glassware. The measurement should be repeated multiple times, and the average value reported. The instrument's calibration should be checked regularly.
Summary of Physical Properties
The following table summarizes the key physical properties of (2-Methylcyclopropyl)methylamine hydrochloride and provides a template for reporting experimental findings.
| Property | Expected/Observed Value | Experimental Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Range | To be determined | Capillary Method |
| Solubility in Water (25°C) | To be determined | Shake-Flask Method |
| Solubility in pH 6.8 Buffer (25°C) | To be determined | Shake-Flask Method |
| Specific Rotation [α]_D^25 | To be determined (specify solvent and concentration) | Polarimetry |
Conclusion
A comprehensive characterization of the physical properties of (2-Methylcyclopropyl)methylamine hydrochloride is essential for its advancement in the drug development pipeline. This guide has outlined the fundamental properties to be assessed and provided detailed, field-proven protocols for their determination. By adhering to these rigorous experimental methodologies, researchers can generate reliable and reproducible data, ensuring a solid foundation for formulation development and further preclinical studies.
References
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